

Determining Nitrite Concentration in Hardened Concrete: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium nitrite*

Cat. No.: *B077612*

[Get Quote](#)

For Immediate Release

This application note provides detailed protocols for three common analytical techniques used to determine the concentration of nitrite in hardened concrete samples. This information is crucial for researchers, scientists, and professionals in the fields of construction materials, corrosion science, and infrastructure durability assessment. Nitrite-based corrosion inhibitors are frequently added to reinforced concrete to extend the service life of structures in corrosive environments. Accurate measurement of nitrite concentration is essential to verify the initial dosage and to assess its persistence over time.

The following sections detail the principles, experimental procedures, and data presentation for spectrophotometry (colorimetry), ion chromatography, and potentiometry.

Core Analytical Techniques

Three primary methods are widely employed for the determination of nitrite in hardened concrete:

- Spectrophotometry (Colorimetric Method): This is a robust and widely used method based on the Griess reaction. Nitrite in the sample extract reacts with a diazotizing reagent (sulfanilic acid) and then couples with an amine (N-(1-naphthyl)ethylenediamine) to form a colored azo dye. The intensity of the color, which is proportional to the nitrite concentration, is measured using a spectrophotometer.

- Ion Chromatography (IC): A powerful technique that separates and quantifies ions in a liquid sample. The concrete extract is injected into the IC system, where the nitrite ions are separated from other anions on a chromatographic column and detected by a conductivity detector. This method offers high sensitivity and the ability to simultaneously measure other ions like nitrate and chloride.
- Potentiometry: This method involves the direct measurement of the electrical potential of a solution to determine the concentration of an ion. This can be achieved through direct potentiometry using a nitrite ion-selective electrode (ISE) or through potentiometric titration.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analytical techniques described. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.

Parameter	Spectrophotometry (Griess Reaction)	Ion Chromatography (IC)	Potentiometry (Ion-Selective Electrode)
Principle	Colorimetric measurement of an azo dye formed by the Griess reaction.	Separation of anions on an ion-exchange column followed by conductivity detection.	Measurement of the potential difference between a nitrite-selective electrode and a reference electrode.
Typical Wavelength	520-540 nm [1]	Not Applicable	Not Applicable
Reported Recovery	85% - 96% [1]	>90%	Not explicitly stated for concrete, but generally high for aqueous samples.
Interferences	Strong oxidizing, reducing, and complexing agents; colored substances. [1] Sulfides can also interfere.	High concentrations of other anions can interfere with peak resolution.	Cyanide, acetate, fluoride, chloride, nitrate, and sulfate can interfere to varying degrees. [2]
Advantages	Relatively low cost, widely available equipment, robust and well-established method.	High sensitivity and selectivity, simultaneous analysis of multiple anions.	Direct and rapid measurement, relatively inexpensive instrumentation.
Disadvantages	Susceptible to interferences, manual sample preparation can be time-consuming.	Higher initial equipment cost, requires specialized personnel.	Electrode performance can be affected by interferences and requires careful calibration and maintenance.

Experimental Protocols

Sample Preparation from Hardened Concrete (Applicable to all methods)

A representative sample of hardened concrete is essential for accurate analysis.

- Sampling: Obtain concrete cores or powder from the desired location of the structure using a drill or grinder.[\[1\]](#)
- Pulverization: Grind the collected sample to a fine, uniform powder that can pass through a U.S. No. 8 sieve.[\[3\]](#)
- Extraction:
 - Weigh a representative portion of the pulverized sample (e.g., 2.0 g) into an Erlenmeyer flask.[\[1\]](#)
 - Add a known volume of deionized water (e.g., 200 mL).[\[1\]](#)
 - Agitate the mixture for a specified period (e.g., 30 minutes) using a laboratory shaker.[\[1\]](#)
 - Allow the solid particles to settle.[\[1\]](#)
 - Filter the supernatant through a suitable filter paper (e.g., Whatman #44) into a volumetric flask.[\[1\]](#)
 - Repeat the extraction process with additional portions of deionized water to ensure complete recovery of the water-soluble nitrite.[\[1\]](#)
 - Bring the final volume of the filtrate to the mark in the volumetric flask with deionized water. This solution is the concrete extract.

Protocol 1: Spectrophotometric Determination of Nitrite

This protocol is adapted from the NCDOT Chemical Procedure #C-20.0.[\[1\]](#)

Reagents:

- Sulfanilic Acid Solution (0.6%): Dissolve 0.60 g of sulfanilic acid in 70 mL of hot deionized water. Cool, add 20 mL of concentrated hydrochloric acid, and dilute to 100 mL with deionized water.[1]
- N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution: Dissolve 0.60 g of NED in 50 mL of deionized water containing 1 mL of concentrated hydrochloric acid. Dilute to 100 mL with deionized water. Store in a refrigerator.[1]
- Sodium Nitrite Stock Solution (Primary Standard): Dissolve a known mass of dried, ACS reagent grade sodium nitrite in deionized water in a volumetric flask to a specific concentration (e.g., 2.8 g in 1 L).[1]
- Sodium Nitrite Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.[1]

Procedure:

- Calibration Curve:
 - Pipette known volumes of the sodium nitrite working standard solutions into a series of 100-mL volumetric flasks.[1]
 - Add approximately 50 mL of deionized water to each flask.[1]
 - To each flask, add 2.00 mL of the sulfanilic acid solution, swirl, and let it stand for 5 minutes.[1]
 - Add 2.00 mL of the NED solution to each flask, dilute to the mark with deionized water, and let it stand for 10 minutes for color development.[1]
 - Measure the absorbance of each standard at 540 nm using a spectrophotometer, with a reagent blank as the reference.[1]
 - Plot a calibration curve of absorbance versus nitrite concentration.[1]
- Sample Analysis:

- Pipette a suitable aliquot of the filtered concrete extract into a 100-mL volumetric flask containing approximately 50 mL of deionized water.[1]
- Neutralize the solution if necessary.[1]
- Add 2.00 mL of the sulfanilic acid solution, swirl, and let it stand for 5 minutes.[1]
- Add 2.00 mL of the NED solution, dilute to the mark with deionized water, and let it stand for 10 minutes.[1]
- Measure the absorbance of the sample at 540 nm.[1]

- Calculation: Determine the nitrite concentration in the sample by comparing its absorbance to the calibration curve.[1]

Protocol 2: Ion Chromatography Analysis of Nitrite

Instrumentation:

- Ion chromatograph equipped with a conductivity detector, an anion-exchange column, and a suppressor system.

Reagents:

- Eluent: A suitable eluent solution, typically a carbonate-bicarbonate solution. The exact composition will depend on the column used.
- Regenerant: A dilute acid solution for the suppressor.
- Nitrite Standard Solutions: Prepare a series of nitrite standards in deionized water.

Procedure:

- Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the column with the eluent until a stable baseline is achieved.
- Calibration: Inject the nitrite standard solutions into the chromatograph and record the peak areas. Create a calibration curve by plotting peak area versus nitrite concentration.

- Sample Analysis:
 - Filter the concrete extract through a 0.45 µm syringe filter to remove any fine particles that could damage the column.
 - Inject a known volume of the filtered extract into the ion chromatograph.
 - Record the chromatogram and identify the nitrite peak based on its retention time.
- Calculation: Quantify the nitrite concentration in the sample by comparing the peak area to the calibration curve.

Protocol 3: Potentiometric Determination of Nitrite

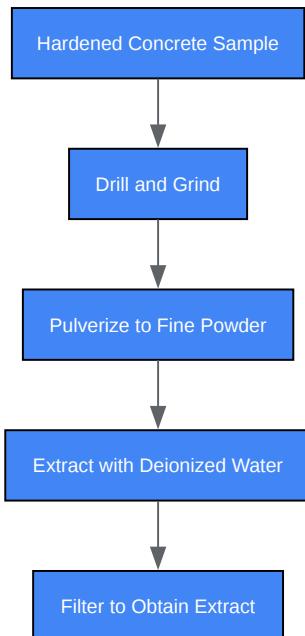
This protocol outlines the use of a nitrite ion-selective electrode (ISE).

Apparatus:

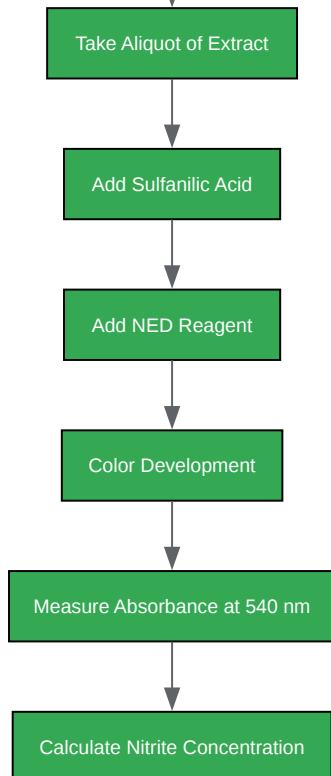
- Nitrite Ion-Selective Electrode (ISE)
- Reference Electrode (single or double junction)
- pH/mV meter or ion meter
- Magnetic stirrer and stir bars

Reagents:

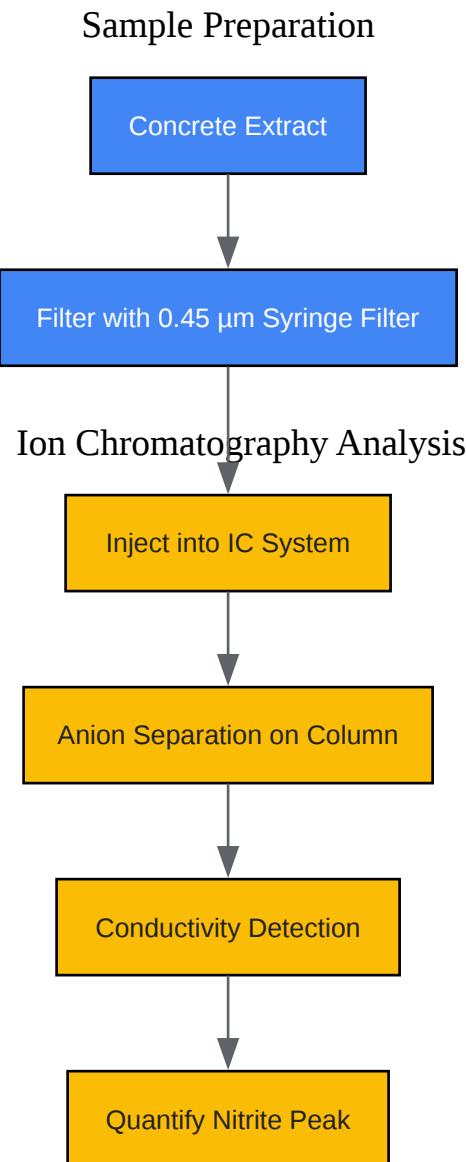
- Nitrite Standard Solutions: A series of nitrite standards for calibration.
- Ionic Strength Adjustment (ISA) Buffer: A solution added to both standards and samples to ensure a constant ionic strength and to adjust the pH. A common buffer for nitrite analysis in water samples is composed of disodium phosphate and citric acid.[\[2\]](#)


Procedure:

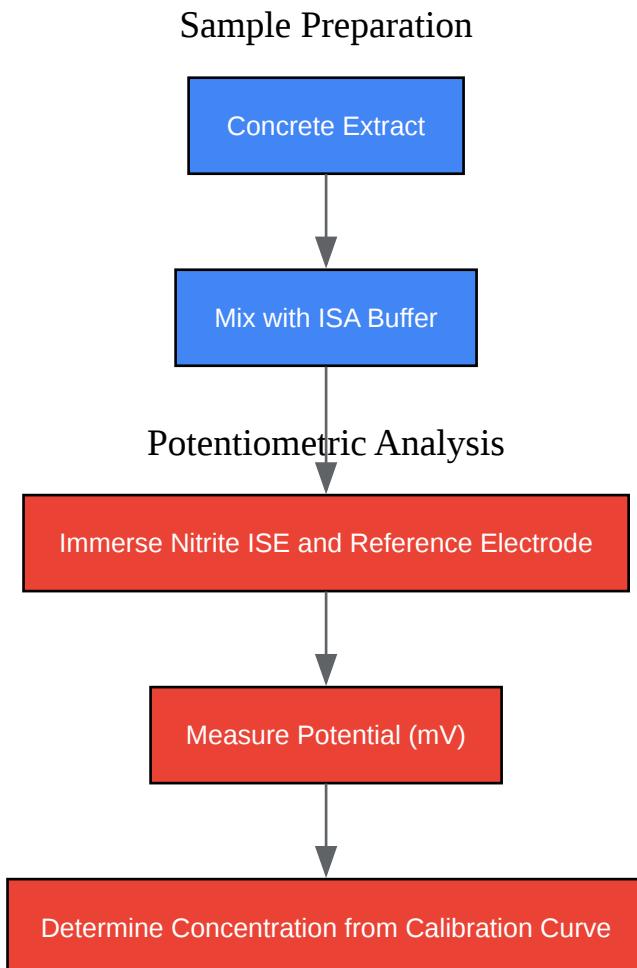
- Electrode Preparation and Calibration:


- Prepare the nitrite ISE and reference electrode according to the manufacturer's instructions.
- Prepare a series of calibration standards that bracket the expected nitrite concentration of the samples.
- For each standard, mix a known volume with an equal volume of the ISA buffer.[\[2\]](#)
- Immerse the electrodes in the stirred standard solutions, starting with the lowest concentration, and record the potential (in mV) once the reading stabilizes.
- Create a calibration curve by plotting the potential (mV) versus the logarithm of the nitrite concentration.
- Sample Measurement:
 - Mix a known volume of the concrete extract with an equal volume of the ISA buffer.[\[2\]](#)
 - Immerse the electrodes in the stirred sample solution.
 - Record the potential (in mV) after the reading has stabilized.
- Calculation: Determine the nitrite concentration in the sample by interpolating its measured potential on the calibration curve.

Visualizations


Sample Preparation

Spectrophotometric Analysis


[Click to download full resolution via product page](#)

Caption: Workflow for spectrophotometric determination of nitrite in hardened concrete.

[Click to download full resolution via product page](#)

Caption: Workflow for ion chromatography analysis of nitrite in concrete extract.

[Click to download full resolution via product page](#)

Caption: Workflow for potentiometric determination of nitrite using an ISE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. standards.iteh.ai [standards.iteh.ai]
- 2. nico2000.net [nico2000.net]

- 3. dot.ca.gov [dot.ca.gov]
- To cite this document: BenchChem. [Determining Nitrite Concentration in Hardened Concrete: A Guide to Analytical Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077612#analytical-techniques-for-determining-nitrite-concentration-in-hardened-concrete>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com